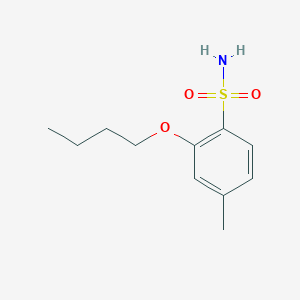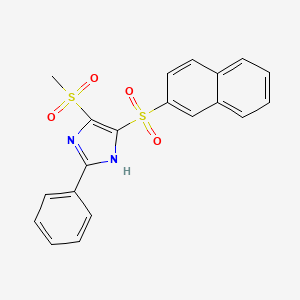![molecular formula C17H21N3O3S2 B12197373 (2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structural components. This compound features a thiadiazole ring, a tert-butylphenyl group, and an ethylsulfonyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the tert-butylphenyl group and the ethylsulfonyl moiety. Common reagents used in these reactions include sulfur-containing compounds, alkyl halides, and aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
What sets (2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-5-25(22,23)16-20-19-15(24-16)18-14(21)11-8-12-6-9-13(10-7-12)17(2,3)4/h6-11H,5H2,1-4H3,(H,18,19,21)/b11-8+ |
InChI Key |
MOMNCCJGRVNSEB-DHZHZOJOSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B12197291.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12197293.png)

![(5Z)-5-({3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12197309.png)


![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(methylpropyl)amine](/img/structure/B12197316.png)
![N-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12197321.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12197327.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B12197345.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B12197346.png)
![2-[(5-Bromo-2-methoxyphenyl)methylene]-6-hydroxy-7-{[methylbenzylamino]methyl} benzo[b]furan-3-one](/img/structure/B12197352.png)
![(2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12197359.png)
